1,5-Dimethyl-1,5-naphthyridine-4,8-quinone
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Overview
Description
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two fused pyridine rings with methyl groups at positions 1 and 5, and quinone functionalities at positions 4 and 8. The naphthyridine scaffold is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This reaction typically employs glycerol as a solvent and catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method involves the Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of catalytic palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can be tailored to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone undergoes various chemical reactions, including:
Oxidation: The quinone functionalities can undergo redox reactions, making the compound useful in electron transfer processes.
Reduction: Reduction of the quinone groups can lead to the formation of hydroquinone derivatives.
Substitution: The methyl groups and quinone functionalities can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,5-naphthyridine-4,8-quinone involves its interaction with various molecular targets and pathways. The quinone functionalities can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of signaling pathways, leading to antiproliferative and antibacterial effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .
Comparison with Similar Compounds
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct biological activities.
4,5-Dimethyl-1,8-naphthyridine: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Fused 1,5-Naphthyridines: Compounds with additional fused rings, offering unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and quinone functionalities, which contribute to its diverse reactivity and wide range of applications.
Properties
CAS No. |
63086-89-5 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,5-dimethyl-1,5-naphthyridine-4,8-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-5-3-8(14)10-9(11)7(13)4-6-12(10)2/h3-6H,1-2H3 |
InChI Key |
VZDXINJQSNWMFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C(=O)C=CN2C |
Origin of Product |
United States |
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